molecular formula C3H5O6P B1221233 Phosphonopyruvate CAS No. 5824-58-8

Phosphonopyruvate

Cat. No.: B1221233
CAS No.: 5824-58-8
M. Wt: 168.04 g/mol
InChI Key: CHDDAVCOAOFSLD-UHFFFAOYSA-N
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Description

Phosphonopyruvate is an organophosphorus compound characterized by the presence of a stable carbon-phosphorus (C-P) bond. It is a key intermediate in the biosynthesis of various biogenic phosphonates and plays a significant role in the global phosphorus cycle .

Future Directions

: McGrath, J. W., Chin, J. P., & Quinn, J. P. (2013). Organophosphonates revealed: new insights into the microbial metabolism of ancient molecules. Nature Reviews Microbiology, 11, 412–419. Read more

Biochemical Analysis

Biochemical Properties

Phosphonopyruvate plays a crucial role in biochemical reactions, particularly in the biosynthesis of phosphonates. The enzyme phosphoenolpyruvate mutase catalyzes the conversion of phosphoenolpyruvate to this compound, which is then decarboxylated by this compound decarboxylase to form phosphonoacetaldehyde . This compound interacts with various enzymes and proteins, including phosphoenolpyruvate mutase and this compound decarboxylase, to facilitate these biochemical transformations .

Cellular Effects

This compound influences cellular processes by participating in the biosynthesis of phosphonates, which can mimic phosphates and carboxylates of biological molecules to inhibit metabolic enzymes . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism. For example, phosphonates derived from this compound can inhibit enzymes involved in the tricarboxylic acid cycle, thereby impacting cellular energy production and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion from phosphoenolpyruvate by phosphoenolpyruvate mutase, followed by decarboxylation to phosphonoacetaldehyde by this compound decarboxylase . These reactions involve the formation and cleavage of the C–P bond, which is a key feature of phosphonates. The stable C–P bond in this compound resists biochemical degradation, allowing it to exert its effects by inhibiting enzymes and altering gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable, but its degradation products can still impact cellular processes over time . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to inhibit metabolic enzymes and alter cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can inhibit specific enzymes without causing significant toxicity . At high doses, it may exhibit toxic effects, including disruption of cellular metabolism and potential adverse effects on organ function . Threshold effects have been observed, where the impact of this compound becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in the biosynthetic pathway of phosphonates, where it is formed from phosphoenolpyruvate by phosphoenolpyruvate mutase and then converted to phosphonoacetaldehyde by this compound decarboxylase . This pathway involves key enzymes and cofactors that facilitate the formation and transformation of this compound, impacting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of this compound across cellular membranes, ensuring its availability for biochemical reactions. The distribution of this compound can affect its localization and accumulation within different cellular compartments .

Subcellular Localization

This compound exhibits subcellular localization, where it is directed to specific compartments or organelles within the cell . This localization is influenced by targeting signals and post-translational modifications that guide this compound to its site of action. The subcellular localization of this compound can impact its activity and function, allowing it to interact with specific enzymes and proteins within the cell .

Properties

IUPAC Name

2-oxo-3-phosphonopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5O6P/c4-2(3(5)6)1-10(7,8)9/h1H2,(H,5,6)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDDAVCOAOFSLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(=O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80331445
Record name PHOSPHONOPYRUVATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5824-58-8
Record name PHOSPHONOPYRUVATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Phosphonopyruvic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ57DYF7MV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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